2-(Tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid
CAS No.:
Cat. No.: VC16482703
Molecular Formula: C10H16O6
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O6 |
|---|---|
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C10H16O6/c1-10(2,3)16-9(14)6(8(12)13)5-7(11)15-4/h6H,5H2,1-4H3,(H,12,13) |
| Standard InChI Key | LXTWRTLSLBVTPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC(=O)OC)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The molecule consists of a central butanoic acid backbone substituted at the 2-position with a Boc group and at the 4-position with both methoxy and oxo groups. The Boc group [(CH₃)₃COC(=O)–] is a sterically hindered protecting moiety that shields reactive amine functionalities during synthetic procedures. The methoxy (–OCH₃) and oxo (=O) groups at the 4-position contribute to the compound’s polarity and influence its solubility in organic solvents .
Table 1: Key Molecular Descriptors
The stereoelectronic effects of the Boc group enhance stability under acidic conditions while remaining labile to trifluoroacetic acid (TFA), a property critical for its deprotection in peptide synthesis.
Synthesis and Physicochemical Characteristics
Synthetic Routes
The compound is typically synthesized via a two-step process:
-
Protection of Amino Groups: A primary amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the Boc-protected intermediate.
-
Esterification and Oxidation: Subsequent methoxy esterification at the 4-position using methyl chloroformate, followed by oxidation to introduce the oxo group .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) . Aqueous solubility is limited due to the hydrophobic Boc group, necessitating organic solvents for stock solutions .
| Parameter | Specification | Source |
|---|---|---|
| Storage Temperature | -20°C (short-term), -80°C (long-term) | |
| Solubility in DMSO | 10 mM (stable for 1 month at -20°C) | |
| Stability Under Inert Gas | Stable under nitrogen or argon |
Thermogravimetric analysis indicates decomposition above 150°C, necessitating avoidance of high-temperature environments .
Applications in Peptide Synthesis
Role of the Boc Protecting Group
In solid-phase peptide synthesis (SPPS), the Boc group prevents unintended side reactions at the α-amino group during coupling steps. Its orthogonal stability relative to fluorenylmethyloxycarbonyl (Fmoc) groups allows for sequential deprotection in complex peptide sequences. For example, in insulin analog synthesis, Boc-protected intermediates enable selective elongation of the A-chain without β-sheet aggregation.
Case Study: Synthesis of Aspartame Derivatives
The methoxy and oxo groups in 2-(tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid facilitate its use in aspartame derivatives. During coupling with L-phenylalanine methyl ester, the Boc group ensures regioselective amide bond formation at the β-carboxyl group, minimizing racemization. Post-synthesis, TFA-mediated deprotection yields the free amine without disrupting the methyl ester.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume